Levocloperastine
Overview
Description
It is primarily known for its central antitussive (cough suppressant) effects and antihistaminic activity . This compound is a type of flavonoid and is used in various research and medical applications.
Mechanism of Action
Target of Action
Levocloperastine acts on both the central bulbar cough centre and on peripheral receptors in the tracheobronchial tree . These are the primary targets of this compound, and they play a crucial role in its antitussive effects.
Mode of Action
This compound’s dual mechanism of action involves interaction with its targets, leading to significant changes. It acts on the central bulbar cough centre and peripheral receptors in the tracheobronchial tree, effectively suppressing the cough reflex . This interaction leads to a reduction in the intensity and frequency of cough .
Biochemical Pathways
Its antitussive effects are similar to those observed with codeine, suggesting it may affect similar pathways
Pharmacokinetics
The pharmacokinetic behavior of this compound is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine
Result of Action
The molecular and cellular effects of this compound’s action result in significant antitussive effects. It reduces the intensity and frequency of cough, with effects observed after the first day of treatment . In children, this compound reduces night-time awakenings and irritability; in adults, it is also effective in treating ACE-inhibitor cough .
Action Environment
It is generally well-tolerated, with no evidence of clinically significant central adverse events
Biochemical Analysis
Biochemical Properties
Levocloperastine plays a significant role in biochemical reactions related to cough suppression. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. This dual mechanism of action involves binding to specific receptors, which helps in reducing the intensity and frequency of cough .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the activity of certain inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines. This modulation helps in alleviating cough and related symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors in the central and peripheral nervous systems. By binding to these receptors, this compound inhibits the transmission of cough signals to the brain, thereby reducing the urge to cough. Additionally, it may also inhibit certain enzymes involved in the cough reflex pathway, further contributing to its antitussive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is generally stable, but its efficacy can vary depending on the duration of treatment. Long-term studies have shown that this compound maintains its antitussive effects without significant degradation. Prolonged use may lead to habituation, where the body’s response to the compound diminishes over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively suppresses cough without causing significant side effects. At higher doses, this compound may cause adverse effects such as drowsiness, dry mouth, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. The metabolites are then excreted through the kidneys. This metabolic process ensures that this compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy in suppressing cough .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to these locations, ensuring its optimal function in suppressing cough .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of HT-11 hydrochloride is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
HT-11 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
HT-11 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in treating cough and allergic reactions.
Industry: Used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Cloperastine fendizoate: Another form of cloperastine with similar antitussive and antihistaminic properties.
Cyproheptadine: A compound with antihistaminic and antiserotonin effects, used to treat allergic reactions and stimulate appetite
Uniqueness
HT-11 hydrochloride is unique in its dual action as both an antitussive and antihistaminic agent. This makes it particularly useful in treating conditions where both cough and allergic symptoms are present .
Properties
IUPAC Name |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132301-89-4 | |
Record name | Levocloperastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOCLOPERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Levocloperastine as an antitussive agent?
A1: this compound exerts its antitussive effects through a dual mechanism: centrally acting on the cough center in the brain and peripherally by targeting receptors in the tracheobronchial tree []. While the precise receptor targets are not fully elucidated in the provided research, this dual action contributes to its effectiveness in suppressing cough.
Q2: How does the efficacy of this compound compare to other commonly used antitussive agents?
A2: Clinical trials have demonstrated that this compound exhibits comparable or superior efficacy to standard antitussive medications such as codeine, levodropropizine, and DL-cloperastine []. Importantly, it shows a more rapid onset of action, with improvements in cough symptoms often observed after the first day of treatment [, ].
Q3: Are there any advantages of this compound in terms of safety and tolerability compared to other antitussives?
A3: this compound demonstrates a favorable safety and tolerability profile. Studies indicate an absence of central nervous system adverse events, such as drowsiness, which are commonly reported with codeine use [, ]. This improved tolerability makes it a suitable option for patients of all ages, including children.
Q4: What is the chemical structure of this compound Fendizoate and are there any studies on its absolute configuration?
A4: this compound Fendizoate is a salt formed between this compound, the active pharmaceutical ingredient, and Fendizoic acid. While the provided research does not explicitly detail the chemical structure of this compound, a study using single-crystal X-ray diffraction confirmed the absolute configuration of the chiral carbon atom in this compound Fendizoate as R(rectus) [].
Q5: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?
A5: Several analytical methods have been developed for the analysis of this compound in both active pharmaceutical ingredient form and finished pharmaceutical products. These methods include:
- RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the simultaneous determination of this compound Fendizoate with other active ingredients, such as Chlorpheniramine Maleate, in combined dosage forms []. This method offers high sensitivity and selectivity for accurate quantification.
- Spectrophotometry: A simple and sensitive spectrophotometric method has been developed for the determination of this compound Fendizoate in both bulk drug and pharmaceutical dosages forms []. This method relies on measuring the absorbance of the drug at its specific wavelength.
- Headspace Gas Chromatography: This technique has proven valuable for determining volatile organic impurities in this compound Fendizoate API and syrup formulations []. It allows for the sensitive detection and quantification of residual solvents, ensuring product quality and safety.
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